REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:6])([NH2:5])[CH3:4].[Br:7][CH2:8][C:9](Br)=[O:10]>C(Cl)Cl>[OH:1][CH2:2][C:3]([NH:5][C:9](=[O:10])[CH2:8][Br:7])([CH3:6])[CH3:4]
|
Name
|
|
Quantity
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35.6 g
|
Type
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reactant
|
Smiles
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OCC(C)(N)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
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0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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are added dropwise to this solution in the course of 3 hours 50 minutes, in the absence of moisture
|
Duration
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50 min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of 0° C
|
Type
|
CUSTOM
|
Details
|
to react further for 2 hours at room temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The 1-hydroxy-2-methyl-2-aminopropane hydrobromide is filtered off under suction
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The plate yellow oil obtained from the filtrate
|
Type
|
CUSTOM
|
Details
|
by evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
is chromatographed over silica gel
|
Name
|
|
Type
|
|
Smiles
|
OCC(C)(C)NC(CBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |